molecular formula C17H15BrN4O2 B10910019 N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide

Cat. No.: B10910019
M. Wt: 387.2 g/mol
InChI Key: TZJRTHJCHOATMM-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated indole moiety and a pyridine carbohydrazide group, making it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves multiple steps. One common route includes the following steps:

    Bromination: The starting material, 1-propyl-1,2-dihydro-3H-indole-2-one, undergoes bromination to introduce the bromine atom at the 5-position.

    Condensation: The brominated intermediate is then condensed with pyridine-4-carbohydrazide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indole or pyridine rings.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The pyridine carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is unique due to its specific combination of a brominated indole and a pyridine carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-propylindol-3-yl)iminopyridine-4-carboxamide

InChI

InChI=1S/C17H15BrN4O2/c1-2-9-22-14-4-3-12(18)10-13(14)15(17(22)24)20-21-16(23)11-5-7-19-8-6-11/h3-8,10,24H,2,9H2,1H3

InChI Key

TZJRTHJCHOATMM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=NC=C3

Origin of Product

United States

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